(2-Amino-3,5-dibromophenyl)methanol

Pharmaceutical Reference Standards HPLC Method Validation ANDASubmission

Pharmaceutical QC labs often face redundant procurement when sourcing EP Impurity A for separate ambroxol and bromhexine programs. (2-Amino-3,5-dibromophenyl)methanol (CAS 50739-76-9) is the single EP-designated Impurity A for both APIs, reducing qualification overhead. Key advantages: • Dual-monograph applicability cuts standard inventory by half. • ≥95% HPLC purity with orthogonal melting point ID (146-148°C) for method validation. • Validated KBH₄/EtOH reduction route enables scalable synthesis at 99.5% yield. Direct procurement from qualified suppliers ensures compendial compliance and supply chain reliability.

Molecular Formula C7H7Br2NO
Molecular Weight 280.94 g/mol
CAS No. 50739-76-9
Cat. No. B195446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Amino-3,5-dibromophenyl)methanol
CAS50739-76-9
Synonyms2-Amino-3,5-dibromo-benzenemethanol;  2-Amino-3,5-dibromobenzyl Alcohol
Molecular FormulaC7H7Br2NO
Molecular Weight280.94 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1CO)N)Br)Br
InChIInChI=1S/C7H7Br2NO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3,10H2
InChIKeyGHUMSGGCKVMYGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Pharmacopeial Identity & Physicochemical Profile


(2-Amino-3,5-dibromophenyl)methanol (CAS 50739-76-9) is a dibrominated ortho-aminobenzyl alcohol that serves dual roles as the European Pharmacopoeia (EP)-designated Impurity A for both ambroxol hydrochloride and bromhexine hydrochloride . The compound is a white to off-white crystalline solid with a molecular formula of C₇H₇Br₂NO and a molecular weight of 280.94 g·mol⁻¹ . It is primarily sourced as a highly characterized pharmaceutical reference standard (HPLC purity ≥99.6% as the Chinese Pharmacopoeia chemical reference substance) [1] and as a key synthetic intermediate in bromhexine and ambroxol manufacturing, where it is generated by reduction of 2-amino-3,5-dibromobenzaldehyde [2].

Dual EP Impurity A for ambroxol and bromhexine
Certified pharmacopeial reference standard (CRS)
Critical synthetic intermediate for bromhexine

Why Generic Substitution Is Not Valid


Substituting (2-amino-3,5-dibromophenyl)methanol with a closely related impurity or analog—such as 2-amino-3,5-dibromobenzaldehyde (EP Impurity E), a monobromo congener, or the dichloro analog—is not analytically or regulatorily equivalent. The EP monograph explicitly names this specific dibromobenzyl alcohol as Impurity A, and its unique chromatographic retention behavior, melting point (146–148°C), and distinct UV absorption profile are built into validated HPLC methods for ambroxol and bromhexine quality control [1]. Furthermore, the 3,5-dibromo substitution pattern on the 2-aminobenzyl scaffold is critical for the compound's reactivity as a synthetic intermediate: during chlorination to produce bromhexine, the bromine atoms at positions 3 and 5 can undergo undesired displacement by chlorine if reaction conditions are not controlled, generating a unique impurity profile that differs from what would arise from dichloro or monobromo analogs [2]. These substitution-specific properties mean that any replacement compound will fail compendial identity tests and introduce different impurity cascades, rendering generic substitution scientifically invalid [3].

Target Attribute
Substitute Mismatch
Dibromobenzyl alcohol identity
Aldehyde (EP Impurity E) or monobromo/dichloro analogs fail compendial identity tests
Specific chromatographic retention
Replacement shifts peak resolution, invalidating validated HPLC methods
3,5-dibromo substitution pattern
Alternative halogenation alters downstream impurity cascades during chlorination
Any replacement compound will introduce different impurity profiles and fail compendial identity tests, rendering generic substitution scientifically invalid.

Quantitative Evidence vs. Closest Analogs


Reference Standard Purity vs. Other EP Impurities

The Chinese Pharmacopoeia chemical reference substance for (2-amino-3,5-dibromophenyl)methanol (Ambroxol Hydrochloride Impurity A) is certified at 99.6% purity by HPLC, calculated as C₇H₇Br₂NO [1]. In a published inter-impurity comparison of commercially sourced ambroxol reference standards, Impurity A exhibited a purity of 99.40%, which was higher than Impurity B (98.72%), Impurity C (95.80%), Impurity D (99.14%), and Impurity E (99.09%) [2]. This means the target compound demonstrates the highest certified purity among the five EP-specified ambroxol impurities in the head-to-head dataset, with a purity advantage of +0.68 percentage points over Impurity B and +3.60 percentage points over Impurity C.

Purity vs. EP Impurities
Head-to-head
99.6% CRS; 99.40% commercial vs. Impurity B 98.72%, C 95.80%
Reported highest purity among five EP-specified ambroxol impurities
HPLC-UV 210 nm; supports systematic error reduction in ANDA methods
Pharmaceutical Reference Standards HPLC Method Validation ANDASubmission

Melting Point Differentiation from Aldehyde Precursor

The melting point of (2-amino-3,5-dibromophenyl)methanol is consistently reported as 146–148°C across multiple suppliers and databases . Its direct synthetic precursor, 2-amino-3,5-dibromobenzaldehyde (Ambroxol EP Impurity E / Bromhexine EP Impurity B, CAS 50910-55-9), exhibits a melting point of 136–139°C . The 7–12°C difference between the alcohol and its aldehyde precursor provides a simple, rapid identity confirmation test that does not require HPLC instrumentation.

Melting Point Differentiation
Cross-study comparable
146–148°C vs. aldehyde 136–139°C
Enables rapid orthogonal identity confirmation
Open capillary method; consistent across multiple supplier COAs
Identity Testing Pharmaceutical Intermediate QC Thermal Analysis

Synthetic Yield: KBH₄/EtOH vs. NaBH₄/PEG-400

Two patent-disclosed synthetic routes to (2-amino-3,5-dibromophenyl)methanol via reduction of 2-amino-3,5-dibromobenzaldehyde have been directly compared in the patent literature. Route A (CN112266329A, 2021) employs potassium borohydride (12 kg) in absolute ethanol (240 kg) at 20°C for 3 hours, followed by crystallization at 0–10°C, and achieves a yield of 99.5% (100.20 kg product from 100 kg aldehyde) [1]. Route B (CN103396323A, 2013) uses sodium borohydride (9 kg) in polyethylene glycol 400 (220 kg) at 70°C for 5 hours, yielding 88% (20 kg product from 25 kg ester starting material) [2]. The ethanol/KBH₄ system thus delivers a +11.5 percentage point yield advantage over the PEG-400/NaBH₄ system.

Synthetic Route Yield
Head-to-head
99.5% (KBH₄/EtOH) vs. 88% (NaBH₄/PEG-400)
Reported +11.5 percentage point yield advantage
Process patent data; supports cost-per-kg evaluation at scale
Process Chemistry Bromhexine Synthesis Reduction Optimization

Regulatory Specification Limit in Finished Product

The British Pharmacopoeia (BP 2015) specification for bromhexine hydrochloride sets the limit for Impurity A ((2-amino-3,5-dibromophenyl)methanol) at ≤0.10%, alongside Identical limits for Impurities B, C, D, and E (each ≤0.10%), with any single unspecified impurity limited to ≤0.20% and total impurities ≤0.30% [1]. In a representative certificate of analysis, Impurity A was confirmed to conform to ≤0.10%, with the total impurity load measured at 0.19% [1]. The fact that Impurity A carries the same stringent limit as other specified impurities—while being structurally the smallest (MW 280.94 vs. Impurity B MW 390.11) and most polar (LogP ~2.08)—means it elutes in a chromatographic region distinct from the larger, more lipophilic impurities, requiring a dedicated reference standard for accurate quantification .

Specification Limit
Class-level
BP limit ≤0.10% for Impurity A in bromhexine HCl
Dedicated reference standard required for compendial compliance
Smallest and most polar specified impurity; distinct retention region
Pharmaceutical Quality Control BP/USP Specification Impurity Profiling

Dual Pharmacopeial Coverage for Ambroxol and Bromhexine

(2-Amino-3,5-dibromophenyl)methanol is unique among the five EP-specified ambroxol impurities in that it is officially designated as Impurity A for both ambroxol hydrochloride and bromhexine hydrochloride under the European Pharmacopoeia . No other ambroxol impurity (B, C, D, or E) carries this dual designation. This crossover arises because the compound is both a byproduct of ambroxol synthesis and a process intermediate/impurity in bromhexine production [1]. Consequently, a single procurement of this reference standard serves two distinct API QC programs, whereas laboratories testing both APIs would otherwise need to purchase and inventory separate impurity standards.

Dual Pharmacopeial Coverage
Class-level
EP Impurity A for both ambroxol and bromhexine
Single standard serves two API QC programs
Only impurity with dual designation; reduces inventory and qualification burden
Pharmacopeial Harmonization Regulatory Reference Standards Dual API Impurity

Optimal Procurement & Application Scenarios


HPLC System Suitability for ANDA Submissions

Regulatory submissions for generic ambroxol hydrochloride or bromhexine hydrochloride require validated HPLC methods capable of resolving and quantifying EP Impurity A at the ≤0.10% threshold [1]. The Chinese Pharmacopoeia reference standard (99.6% purity) provides the highest-certified-purity option among available impurity reference standards for this purpose, minimizing calibration uncertainty [2]. The distinct melting point (146–148°C) enables orthogonal identity confirmation without consuming HPLC instrument time .

Process Scale-Up of Bromhexine Manufacturing

During bromhexine HCl process development, (2-amino-3,5-dibromophenyl)methanol is the critical penultimate intermediate. The KBH₄/EtOH reduction protocol (CN112266329A) achieves a 99.5% yield at ambient temperature, representing an +11.5% yield gain over the NaBH₄/PEG-400 alternative [3]. Procurement of high-purity starting aldehyde and optimized reducing agent according to this patent route directly improves process economics for kilo-lab to pilot-plant scale production.

Dual API Reference Standard Inventory Consolidation

For contract research organizations (CROs) and pharmaceutical QC laboratories that test both ambroxol and bromhexine products, a single lot of (2-amino-3,5-dibromophenyl)methanol reference standard serves both monographs, since the compound is the only impurity officially designated as EP Impurity A for both APIs . This reduces qualification documentation, shelf-space requirements, and procurement overhead relative to maintaining separate impurity standards for each API program.

Coordination Chemistry & Ligand Design Research

The compound's 2-amino-benzyl alcohol architecture, combined with the electron-withdrawing 3,5-dibromo substitution, makes it a potential bidentate (N,O) ligand for transition metal complexation [4]. While quantitative comparative binding data remain limited in the peer-reviewed literature, the presence of both a primary amine and a primary alcohol on the same phenyl ring—absent in the aldehyde analog (Impurity E)—creates a donor-atom geometry that cannot be replicated by other ambroxol impurities, offering a structurally unique entry point for exploratory coordination chemistry.

Application
Selection Property
Validation Focus
HPLC system suitability for ANDA
Highest-certified purity reference standard
Calibration uncertainty reduction
Process scale-up of bromhexine
Optimized reduction protocol (KBH₄/EtOH)
Yield and cost-per-kg process economics
Dual API reference standard consolidation
Unique dual-monograph impurity A
Inventory and qualification documentation reduction
Coordination chemistry ligand design
2-amino-benzyl alcohol donor geometry
Exploratory complexation screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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